N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
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Overview
Description
N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications
Molecular Design and Chemical Synthesis
Research has highlighted the significance of N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide in the design and synthesis of novel chemical entities. The compound's structure has been utilized in the development of new synthetic routes, demonstrating its versatility as a precursor in organic synthesis. For instance, studies have shown its role in the synthesis of complex molecules, providing insights into new synthetic strategies that could be applied in the development of pharmacologically active compounds (T. Harrison et al., 2001; B. V. Kendre et al., 2015).
Pharmacological Research
In pharmacological research, the compound has been part of studies exploring its efficacy in various models, focusing on its receptor affinity and mechanisms of action. Its role in modulating biological pathways provides valuable information for drug development, especially in areas such as neuroprotection and the treatment of neurological disorders (Gema C González-Muñoz et al., 2011).
Material Science and Nanotechnology
The compound's unique structural features have implications for material science and nanotechnology, where it has been explored for its potential in the development of new materials with specific optical or electronic properties. For instance, its application in the synthesis of novel chalcone derivative compounds suggests its utility in creating materials with desirable nonlinear optical absorption characteristics (K. Rahulan et al., 2014).
Antimicrobial and Anti-inflammatory Agents
Several studies have investigated the compound's derivatives for antimicrobial and anti-inflammatory properties, contributing to the search for new therapeutic agents. The synthesis and evaluation of novel derivatives have shown promising results in combating microbial infections and reducing inflammation, highlighting the compound's potential in medicinal chemistry (B. V. Kendre et al., 2015).
Mechanism of Action
Target of action
The compound contains a benzothiadiazine-1,1-dioxide ring , which is a common feature in many pharmacologically active compounds. This ring structure can interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of action
The interaction between the compound and its target typically involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The presence of the dimethylamino group and the benzothiadiazine-1,1-dioxide ring could influence the compound’s binding affinity and selectivity for its target .
Biochemical pathways
The exact pathways affected by this compound would depend on its specific target. Benzothiadiazine-1,1-dioxide derivatives have been reported to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities, among others . These activities suggest that the compound could potentially interfere with a wide range of biochemical pathways.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12(17(22)19-13-8-10-14(11-9-13)20(2)3)21-18(23)15-6-4-5-7-16(15)26(21,24)25/h4-12H,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSYTJRSUQCPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N(C)C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.